Azane;formaldehyde;phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

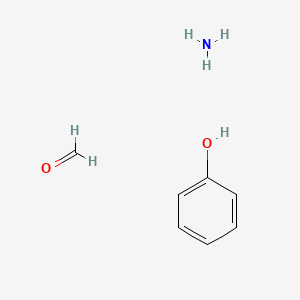

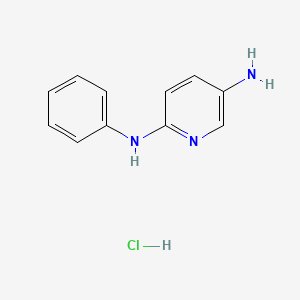

Azane, formaldehyde, and phenol are three distinct chemical compounds, each with unique properties and applications. Azane, commonly known as ammonia, is a colorless gas with a pungent odor. Formaldehyde is a simple aldehyde with a wide range of industrial applications, while phenol is an aromatic compound known for its antiseptic properties. When combined, these compounds can form various derivatives and polymers with significant industrial and scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

-

Azane (Ammonia): : Ammonia is typically synthesized through the Haber-Bosch process, which involves the reaction of nitrogen and hydrogen gases under high pressure and temperature in the presence of an iron catalyst. [ N_2 + 3H_2 \rightarrow 2NH_3 ]

-

Formaldehyde: : Formaldehyde is produced industrially by the catalytic oxidation of methanol. The most common method involves the use of a silver or iron-molybdenum catalyst. [ CH_3OH + \frac{1}{2}O_2 \rightarrow HCHO + H_2O ]

-

Phenol: : Phenol can be synthesized through several methods, including the cumene process, which involves the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone. [ (CH_3)_2C_6H_5 + O_2 \rightarrow (CH_3)_2C_6H_4OOH \rightarrow C_6H_5OH + (CH_3)_2CO ]

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: Phenol can undergo oxidation to form quinones, which are important intermediates in various chemical processes.

Reduction: Formaldehyde can be reduced to methanol using reducing agents like lithium aluminum hydride.

Substitution: Phenol can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) are common oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH_4) is a common reducing agent.

Substitution: Concentrated sulfuric acid (H_2SO_4) for sulfonation, nitric acid (HNO_3) for nitration, and halogens (Cl_2, Br_2) for halogenation.

Major Products

Oxidation of Phenol: Quinones

Reduction of Formaldehyde: Methanol

Substitution of Phenol: Nitro-phenols, sulfonated phenols, halogenated phenols

Applications De Recherche Scientifique

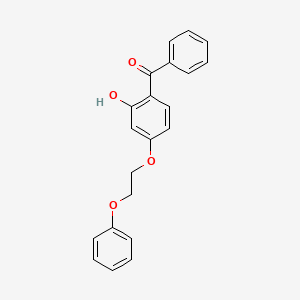

Phenol-formaldehyde resins have a wide range of applications in various fields:

Chemistry: Used as adhesives and binding agents in the production of plywood and other composite materials.

Biology: Phenol is used in DNA extraction protocols due to its ability to denature proteins.

Medicine: Formaldehyde is used as a disinfectant and preservative in medical laboratories.

Mécanisme D'action

The mechanism of action for phenol-formaldehyde resins involves the formation of a network polymer through a step-growth polymerization reaction. Phenol reacts with formaldehyde at the ortho and para positions, forming hydroxymethyl phenols, which further react to form methylene and ether bridges . This results in a highly crosslinked, infusible structure that provides the material with its characteristic strength and thermal stability.

Comparaison Avec Des Composés Similaires

Phenol-formaldehyde resins can be compared with other thermosetting polymers such as urea-formaldehyde and melamine-formaldehyde resins:

Urea-Formaldehyde Resins: These resins are less expensive but have lower water resistance and mechanical strength compared to phenol-formaldehyde resins.

Melamine-Formaldehyde Resins: These resins offer better thermal and chemical resistance but are more expensive.

Similar compounds include:

Cresols: Methylated derivatives of phenol with similar chemical properties.

Bisphenol A: Used in the production of polycarbonate plastics and epoxy resins.

Phenol-formaldehyde resins are unique due to their excellent thermal stability, mechanical strength, and resistance to chemical attack, making them suitable for a wide range of industrial applications .

Propriétés

Numéro CAS |

35297-54-2 |

|---|---|

Formule moléculaire |

C7H11NO2 |

Poids moléculaire |

141.17 g/mol |

Nom IUPAC |

azane;formaldehyde;phenol |

InChI |

InChI=1S/C6H6O.CH2O.H3N/c7-6-4-2-1-3-5-6;1-2;/h1-5,7H;1H2;1H3 |

Clé InChI |

DTCDQFXKTVPDBK-UHFFFAOYSA-N |

SMILES canonique |

C=O.C1=CC=C(C=C1)O.N |

Numéros CAS associés |

55426-39-6 35297-54-2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethylgold bromide [Forbidden]](/img/structure/B13742450.png)